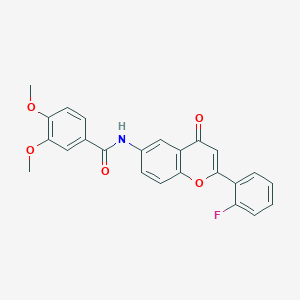

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide

Descripción

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide is a synthetic benzamide derivative featuring a chromen-4-one (coumarin) core substituted at position 2 with a 2-fluorophenyl group and at position 6 with a 3,4-dimethoxybenzamide moiety.

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO5/c1-29-21-9-7-14(11-23(21)30-2)24(28)26-15-8-10-20-17(12-15)19(27)13-22(31-20)16-5-3-4-6-18(16)25/h3-13H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZHMCVHODZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide is C25H20FNO6. It features a chromenone core that is substituted with a fluorophenyl group and a dimethoxybenzamide moiety. The presence of these functional groups contributes to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4-dimethoxybenzamide |

| Molecular Formula | C25H20FNO6 |

| Molecular Weight | 433.43 g/mol |

| CAS Number | 923141-48-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The chromenone core has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related symptoms.

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells through modulation of cellular signaling pathways and inhibition of cell proliferation.

- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

Case Studies

- Anti-inflammatory Effects : In a study involving animal models, administration of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in treating conditions like arthritis.

- Anticancer Activity : A recent in vitro study assessed the effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Tests : The compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, confirming its effectiveness as an antimicrobial agent .

Comparative Analysis

The biological activity of N-(2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl)-3,4-dimethoxybenzamide can be compared with similar compounds to highlight its unique properties.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Chromen vs. Benzamide Core : The target compound’s chromen-4-one core distinguishes it from simpler benzamide-based pesticides (e.g., propanil) and may confer enhanced π-π stacking interactions in biological targets .

Substituent Effects: Fluorine vs. Methoxy Positioning: The 3,4-dimethoxybenzamide group contrasts with the 2,6-dimethoxybenzamide in the patent compound, altering electronic distribution and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Binding Affinity and Molecular Interactions

- N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide exhibits a binding affinity of -6.7 kcal/mol against monkeypox virus (MPXV) cysteine protease, attributed to its chloro and allylcarbamoyl groups enhancing hydrophobic interactions .

- Hypothesized Target Compound Activity : The fluorine atom in the target compound may increase electronegativity, improving polar interactions with proteases or kinases. The chromen core could enhance binding via planar aromatic stacking, though experimental validation is needed.

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.